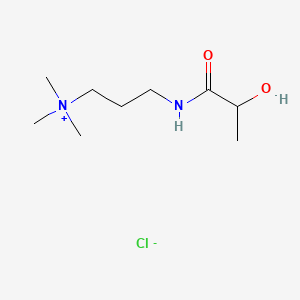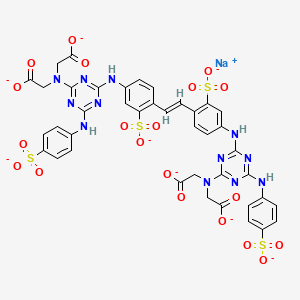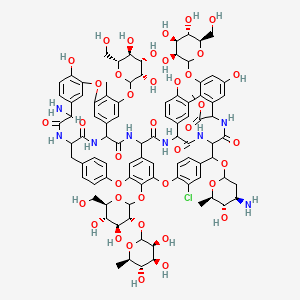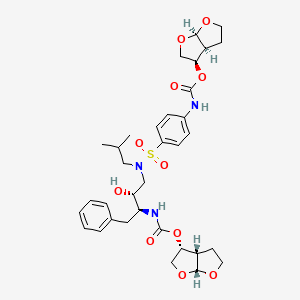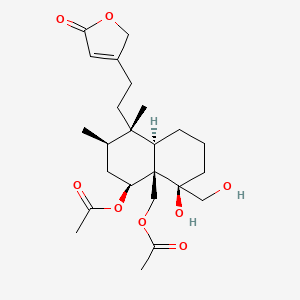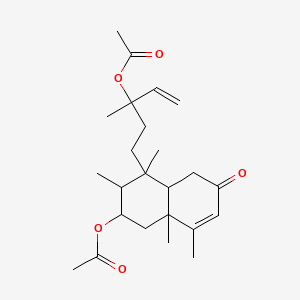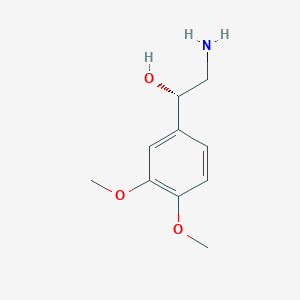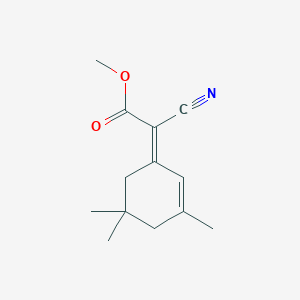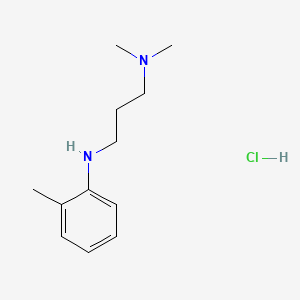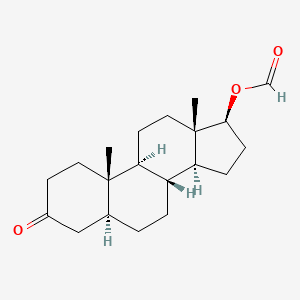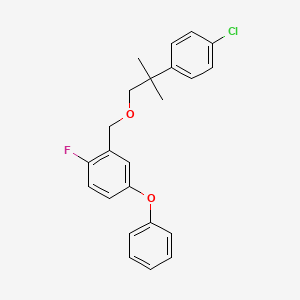
5-(4-Morpholinylmethyl)-6-phenyl-3(2H)-pyridazinone (1-phenylethylidene)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3(2H)-Pyridazinone, 5-(4-morpholinylmethyl)-6-phenyl-, (1-phenylethylidene)hydrazone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridazinone core, which is known for its biological activity, and is further modified with morpholinylmethyl and phenyl groups, enhancing its chemical versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 5-(4-morpholinylmethyl)-6-phenyl-, (1-phenylethylidene)hydrazone typically involves multiple steps, starting with the preparation of the pyridazinone core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions. The morpholinylmethyl and phenyl groups are then introduced through nucleophilic substitution reactions, often using morpholine and phenyl halides as reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3(2H)-Pyridazinone, 5-(4-morpholinylmethyl)-6-phenyl-, (1-phenylethylidene)hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3(2H)-Pyridazinone, 5-(4-morpholinylmethyl)-6-phenyl-, (1-phenylethylidene)hydrazone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparación Con Compuestos Similares
Similar Compounds
3(2H)-Pyridazinone derivatives: These compounds share the pyridazinone core but differ in the substituents attached, leading to variations in their chemical and biological properties.
Morpholinylmethyl derivatives: Compounds with the morpholinylmethyl group exhibit similar chemical reactivity but may have different biological activities.
Phenylhydrazone derivatives: These compounds have the phenylhydrazone moiety, which can influence their stability and reactivity.
Uniqueness
The uniqueness of 3(2H)-Pyridazinone, 5-(4-morpholinylmethyl)-6-phenyl-, (1-phenylethylidene)hydrazone lies in its combination of functional groups, which confer a distinct set of chemical and biological properties
Propiedades
Número CAS |
104257-57-0 |
|---|---|
Fórmula molecular |
C23H25N5O |
Peso molecular |
387.5 g/mol |
Nombre IUPAC |
5-(morpholin-4-ylmethyl)-6-phenyl-N-[(Z)-1-phenylethylideneamino]pyridazin-3-amine |
InChI |
InChI=1S/C23H25N5O/c1-18(19-8-4-2-5-9-19)24-25-22-16-21(17-28-12-14-29-15-13-28)23(27-26-22)20-10-6-3-7-11-20/h2-11,16H,12-15,17H2,1H3,(H,25,26)/b24-18- |
Clave InChI |
VXPVXWMVOLPXSL-MOHJPFBDSA-N |
SMILES isomérico |
C/C(=N/NC1=NN=C(C(=C1)CN2CCOCC2)C3=CC=CC=C3)/C4=CC=CC=C4 |
SMILES canónico |
CC(=NNC1=NN=C(C(=C1)CN2CCOCC2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


